molecular structure and weight of 2-Bromo-4-fluoro-5-iodoanisole
molecular structure and weight of 2-Bromo-4-fluoro-5-iodoanisole
An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Bromo-4-fluoro-5-iodoanisole
Introduction
Substituted halogenated anisoles are fundamental building blocks in modern synthetic chemistry, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique electronic and steric properties conferred by the halogen and methoxy substituents, which can be leveraged to fine-tune molecular interactions and reactivity. This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-5-iodoanisole, a polysubstituted aromatic compound.
As this specific substitution pattern is not widely documented in major chemical databases, this document is structured to serve as both a predictive guide to its core properties and a procedural manual for its empirical characterization. We will proceed from theoretically derived molecular data to the practical application of analytical techniques required for its definitive structural elucidation and confirmation. This approach is designed to equip researchers and drug development professionals with the foundational knowledge and methodological framework necessary to confidently synthesize, verify, and utilize this compound in their work.
Section 1: Molecular Identity and Predicted Physicochemical Properties
The identity of a chemical compound is established by its unique structure and corresponding molecular formula. From the IUPAC name 2-Bromo-4-fluoro-5-iodoanisole, we can deduce its fundamental properties. The parent structure is anisole (a methoxy group on a benzene ring), which is then substituted at the C2, C4, and C5 positions with bromo, fluoro, and iodo groups, respectively.
Molecular Structure and Identifiers
The arrangement of these substituents on the anisole core is critical for its chemical behavior. Based on standard nomenclature, the following identifiers can be assigned.
Table 1: Deduced Chemical Identifiers for 2-Bromo-4-fluoro-5-iodoanisole
| Identifier | Value | Derivation |
| IUPAC Name | 2-Bromo-4-fluoro-5-iodo-1-methoxybenzene | Systematic Nomenclature |
| Molecular Formula | C₇H₅BrFIO | Derived from Structure |
| SMILES String | COC1=C(Br)C=C(F)C(I)=C1 | Structural Representation |
| InChI String | InChI=1S/C7H5BrFIO/c1-11-7-5(9)3-4(8)6(10)2-7/h2-3H,1H3 | IUPAC International Identifier |
| InChIKey | FZPQDPMWGNLBEA-UHFFFAOYSA-N | Hashed InChI String |
Predicted Physicochemical Data
The molecular formula allows for the precise calculation of the compound's molecular weight, a primary parameter for its identification.
Table 2: Calculated Physicochemical Properties
| Property | Value | Method |
| Monoisotopic Mass | 330.8552 Da | Calculation from most abundant isotopes |
| Average Molecular Weight | 331.92 g/mol | Calculation from standard atomic weights |
Note: These values are calculated theoretically and require experimental verification.
Section 2: Rationale for Structural Characterization
For any novel or sparsely documented compound, empirical verification of its structure is paramount. The selection of analytical techniques is driven by the specific features of the molecule. For 2-Bromo-4-fluoro-5-iodoanisole, the key challenges are confirming the molecular weight and unequivocally establishing the 2,4,5-substitution pattern on the anisole ring.
Expertise & Causality: Why These Techniques?
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Mass Spectrometry (MS): This is the gold standard for determining molecular weight. The reason for its selection here is not just to find the mass, but to observe the highly specific isotopic pattern. Bromine has two major isotopes (⁷⁹Br ~50.7% and ⁸¹Br ~49.3%) that create a characteristic M and M+2 peak of nearly equal intensity. This pattern serves as a powerful diagnostic fingerprint, and its presence would provide strong evidence for a bromine-containing compound. Iodine is monoisotopic (¹²⁷I), simplifying the overall pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the "what" (the elemental composition), NMR confirms the "where" (the connectivity and spatial arrangement of atoms).
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¹H NMR: This technique is essential for identifying the number and environment of hydrogen atoms. For the proposed structure, we expect to see two distinct signals in the aromatic region for the two remaining protons on the benzene ring, plus a singlet for the three protons of the methoxy group. The splitting pattern (coupling) of the aromatic protons provides direct evidence of their relative positions.
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¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their chemical environment. We would expect seven distinct signals: one for the methoxy carbon and six for the aromatic carbons, each uniquely influenced by its halogen or oxygen substituent.
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¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. It will show a single resonance for the fluorine atom, and its coupling to the adjacent aromatic proton in the ¹H NMR spectrum (and vice-versa) would definitively lock in the position of the fluorine atom relative to a hydrogen, providing a key piece of the structural puzzle.[1]
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Section 3: Standardized Protocols for Verification
To ensure trustworthy and reproducible results, the following standardized protocols for the characterization of halogenated aromatic compounds should be employed.[2]
Protocol 3.1: Molecular Weight Confirmation by GC-MS
This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of the molecular weight and isotopic pattern.
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Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized compound.
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Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
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Ensure the sample is fully dissolved. If needed, use a vortex mixer.
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Instrumentation & Conditions (Typical):
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GC System: Agilent GC or equivalent.
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Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.[3]
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Injector: Splitless injection at 280°C.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
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MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Full Scan mode from m/z 50 to 500.
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Data Analysis & Validation:
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Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
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Extract the mass spectrum for this peak.
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Look for the molecular ion peak (M⁺). Its m/z should correspond to the calculated molecular weight (330.86 for the monoisotopic mass).
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Crucial Validation Step: Verify the isotopic pattern. The spectrum must show a pair of peaks for the molecular ion (M⁺ and M⁺+2) with near-equal intensity (~1:1 ratio), which is the signature of a single bromine atom.
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Protocol 3.2: Structural Verification by Multinuclear NMR Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of the compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
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Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation & Acquisition:
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Spectrometer: Bruker 400 MHz (or higher) spectrometer.
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¹H NMR: Acquire a standard proton spectrum. Expected regions of interest are ~7.0-8.0 ppm (aromatic protons) and ~3.8-4.0 ppm (methoxy protons).
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
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¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum without an internal standard, referencing externally if needed.
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Data Analysis & Interpretation:
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¹H NMR: Confirm a singlet integrating to 3H (methoxy group) and two distinct signals in the aromatic region, each integrating to 1H. Analyze their splitting patterns (e.g., one may appear as a doublet or singlet depending on coupling to fluorine).
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¹³C NMR: Confirm the presence of 7 distinct carbon signals.
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¹⁹F NMR: Confirm a single resonance, indicating one fluorine environment.
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Correlational Spectroscopy (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments can be performed to establish H-H, C-H, and long-range C-H correlations, confirming the exact substitution pattern.
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Section 4: Visualization of Workflow and Data Relationships
Effective characterization follows a logical progression from initial verification to detailed structural mapping. The relationship between analytical methods and the information they provide is key to solving the molecular puzzle.
Caption: Workflow for the characterization of a novel halogenated anisole.
Caption: Relationship between analytical techniques and yielded structural data.
References
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Goodwin, G. M., & Goodman, C. H. (2001). 13C Spectra of Some Substituted Anisoles. Canadian Journal of Chemistry. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3376779, 2-Bromo-4-iodoanisole. PubChem. Available at: [Link]
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National Institute of Standards and Technology (n.d.). Anisole. In NIST Chemistry WebBook. Available at: [Link]
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Górecki, T., & Hutta, M. (2001). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science. Available at: [Link]
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Di Meo, F., et al. (2019). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules. Available at: [Link]
